3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 2034351-22-7
VCID: VC11793160
InChI: InChI=1S/C17H13F3N4O2S/c18-17(19,20)16-22-13(23-26-16)11-6-7-24(8-11)15(25)12-9-27-14(21-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
SMILES: C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.4 g/mol

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

CAS No.: 2034351-22-7

Cat. No.: VC11793160

Molecular Formula: C17H13F3N4O2S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole - 2034351-22-7

Specification

CAS No. 2034351-22-7
Molecular Formula C17H13F3N4O2S
Molecular Weight 394.4 g/mol
IUPAC Name (2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C17H13F3N4O2S/c18-17(19,20)16-22-13(23-26-16)11-6-7-24(8-11)15(25)12-9-27-14(21-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Standard InChI Key FSXPSZPRSVUEKJ-UHFFFAOYSA-N
SMILES C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Canonical SMILES C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three heterocyclic components:

  • Pyrrolidine Ring: A five-membered saturated nitrogen ring at position 3, which contributes conformational flexibility and facilitates interactions with biological targets.

  • 1,2,4-Oxadiazole Ring: Positioned at the core, this ring features a trifluoromethyl group at carbon 5, enhancing electron-withdrawing properties and resistance to oxidative metabolism .

  • 2-Phenyl-1,3-thiazole Moiety: Attached via a carbonyl group, this aromatic system provides planar rigidity and π-π stacking capabilities, critical for binding to hydrophobic enzyme pockets.

The trifluoromethyl group (CF3-\text{CF}_3) is strategically placed to improve lipid solubility, as evidenced by its calculated partition coefficient (logP\log P) of 2.8, predicting favorable membrane permeability.

Molecular Properties

PropertyValue
Molecular FormulaC17H13F3N4O2S\text{C}_{17}\text{H}_{13}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight394.4 g/mol
IUPAC Name(2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
SMILESC1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4\text{C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4}
InChI KeyFSXPSZPRSVUEKJ-UHFFFAOYSA-N

The molecule’s three-dimensional conformation, validated by X-ray crystallography analogs, reveals a bent geometry that optimizes interactions with protein active sites.

Synthetic Pathways

Multistep Synthesis Overview

The synthesis involves sequential heterocycle formation and coupling reactions:

  • Pyrrolidine Functionalization: 3-Aminopyrrolidine is reacted with ethyl chlorooxoacetate to form the oxadiazole precursor.

  • Oxadiazole Ring Closure: Cyclization using trifluoroacetic anhydride introduces the trifluoromethyl group at position 5.

  • Thiazole Coupling: A Suzuki-Miyaura cross-coupling attaches the 2-phenylthiazole moiety via a carbonyl bridge.

Critical Reaction Conditions

  • Catalysts: Palladium(II) acetate for cross-coupling (0.5 mol%).

  • Solvents: Anhydrous dimethylformamide (DMF) for cyclization steps.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7).

Biological Activities

Anticancer Mechanisms

The compound inhibits VEGF Receptor-2 (IC50=18nM\text{IC}_{50} = 18 \, \text{nM}) and EGFR (IC50=34nM\text{IC}_{50} = 34 \, \text{nM}), surpassing reference drugs like erlotinib. Molecular docking simulations (PDB: 1M17) show the trifluoromethyl group forming hydrophobic contacts with Leu694 and Val702, while the thiazole ring engages in hydrogen bonding with Asp831 .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineTypeIC50(μM)\text{IC}_{50} \, (\mu\text{M})
MCF-7Breast Cancer0.45 ± 0.12
A549Lung Cancer0.78 ± 0.23
HT-29Colon Cancer1.02 ± 0.31

Data derived from MTT assays .

Anti-inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 68% at 10 mg/kg, comparable to diclofenac. Mechanistically, it suppresses COX-2 expression (EC50=2.1μM\text{EC}_{50} = 2.1 \, \mu\text{M}) and TNF-α production .

Pharmacokinetic and Toxicity Profile

ADMET Predictions

ParameterPredictionMethod
Oral Bioavailability89%SwissADME
Plasma Protein Binding94%pkCSM
CYP3A4 InhibitionIC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}PreADMET
hERG InhibitionLow risk (IC50>30μM\text{IC}_{50} > 30 \, \mu\text{M})Patch-Clamp Assay

The compound exhibits a half-life (t1/2t_{1/2}) of 6.2 hours in rat plasma, supporting twice-daily dosing.

Toxicity Considerations

  • Acute Toxicity: LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg} in rats (oral).

  • Genotoxicity: Negative in Ames test (up to 100 μg/plate).

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